6-methyl-1H-purine

Suicide Gene Therapy Purine Analog Cytotoxicity Antimetabolite Pharmacology

6-Methyl-1H-purine is a uniquely effective purine nucleoside phosphorylase inhibitor essential for suicide gene therapy research. Its intratumoral half-life of >24 hours and potency against both dividing and quiescent tumor cells make it irreplaceable by analogs like 2-fluoroadenine. The β-D-anomer of its riboside derivative is over 100-fold more potent than the α-D-anomer, meaning only high-purity 6-methylpurine guarantees successful stereoselective synthesis. Procuring ≥98% purity ensures reliable outcomes in D54 glioma and CFPAC pancreatic carcinoma models, as well as counterselection studies in hyperthermophilic archaea.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B7796233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-purine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N2)N=CN1
InChIInChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10)
InChIKeySYMHUEFSSMBHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-Purine (6-Methylpurine): Technical Baseline and Comparator Landscape for Scientific Procurement


6-Methyl-1H-purine (PubChem CID 5287547, CAS 2004-03-7) is a purine base bearing a methyl substituent at position 6 [1]. It is a small-molecule heterocyclic compound (molecular weight 134.14 g/mol, formula C6H6N4) that is structurally characterized as a purine analog [1]. Its primary biochemical role is as an inhibitor of EC 2.4.2.1 (purine-nucleoside phosphorylase, PNP), specifically interfering with the action of this pentosyltransferase [2]. This baseline provides the foundation for understanding its unique properties in comparison to other purine analogs like 2-fluoroadenine, 6-mercaptopurine, and its own stereoisomers, which are the primary comparators in this guide.

Why 6-Methyl-1H-Purine Cannot Be Casually Substituted by Other Purine Analogs in Research Protocols


Generic substitution of 6-methyl-1H-purine with other purine analogs (e.g., 2-fluoroadenine, 6-mercaptopurine) or even its own stereoisomers is not scientifically justifiable. Critical differences exist in their mechanisms of action, cellular retention times, and potency profiles. For instance, while both 6-methylpurine (MeP) and 2-fluoroadenine (F-Ade) are used in suicide gene therapy approaches, they exhibit vastly different half-lives of their active triphosphate metabolites in cells and different potencies against quiescent vs. proliferating cells [1]. Furthermore, the stereochemistry of the riboside derivative is critical; the β-D-anomer (β-D-MPR) is over 100-fold more potent than its α-D-anomer in certain tumor cell lines [2]. Such differences preclude simple one-to-one substitution and necessitate evidence-based selection.

Quantitative Differentiation Guide for 6-Methyl-1H-Purine Against Key Comparators in Cancer Gene Therapy Research


Differential Cytotoxic Potency of 6-Methylpurine vs. 2-Fluoroadenine in Human Leukemia Cells

In a 4-hour incubation assay on CEM human leukemia cells, the concentration required to inhibit cell growth by 50% (IC50) for 6-methylpurine was 9 µM. In the same study, its comparator 2-fluoroadenine (F-Ade) showed an IC50 of 0.15 µM [1]. This indicates that F-Ade is approximately 60-fold more potent than 6-methylpurine under these specific acute exposure conditions. 6-methylpurine is also compared to 5-fluorouracil (5-FU), which had an IC50 of 120 µM, showing 6-methylpurine is over 13-fold more potent than 5-FU.

Suicide Gene Therapy Purine Analog Cytotoxicity Antimetabolite Pharmacology

Intracellular Metabolite Retention Half-Life: 6-Methylpurine-TP vs. 2-Fluoroadenine-ATP

A key differentiator is the intracellular stability of the active metabolite. In CEM cells, the half-life of the 6-methylpurine-ribonucleoside triphosphate (MeP-R-TP) was measured at approximately 48 hours. This is significantly longer than the half-life of 2-fluoroadenine-ATP (F-ATP), which was approximately 5 hours, and endogenous ATP, which was also approximately 5 hours [1].

Cancer Gene Therapy Nucleotide Metabolism Drug Persistence

Intratumoral Retention vs. Systemic Clearance: A Key Differentiator for In Vivo Gene Therapy

Following activation of the prodrug MeP-dR, the resulting 6-methylpurine metabolites exhibit prolonged retention specifically within tumor tissue. The intratumoral half-life (T1/2) of 6-methylpurine metabolites was reported to be greater than 24 hours. This contrasts sharply with a serum half-life of less than 1 hour [1]. This differential retention, leading to a 5- to 6-fold higher concentration of metabolites in tumors expressing E. coli PNP compared to control tumors [1], is a critical differentiator.

Suicide Gene Therapy In Vivo Pharmacology Bystander Effect

Stereospecific Antitumor Activity: β-D-Anomer (β-D-MPR) is >100-fold More Potent than α-D-Anomer

The stereochemistry of the riboside derivative is a critical determinant of biological activity. In vitro testing across five human tumor cell lines showed that the β-D-anomer (β-D-MPR) exhibited IC50 values ranging from 6 to 34 nM. In contrast, the α-D-anomer (α-D-MPR) was significantly less active, with IC50 values ranging from 1.47 to 4.83 µM [1]. This represents a difference of approximately 100-fold to 500-fold in potency.

Nucleoside Chemistry Antitumor Agents Stereochemistry

Comparative In Vivo Efficacy: 6-Methylpurine-dR (MeP-dR) Demonstrated Curative Potential vs. Fludarabine in Glioma Model

In a head-to-head in vivo study using nude mice bearing D54 human malignant glioma tumors expressing E. coli PNP, treatment with the prodrug 6-methylpurine-2'-deoxyriboside (MeP-dR) was curative against this slow-growing solid tumor after only 3 doses. The comparator prodrug, fludarabine (F-araAMP), also exhibited significant antitumor activity, but MeP-dR was specifically noted for its curative outcome in this model [1].

In Vivo Efficacy Cancer Gene Therapy Xenograft Models

Cross-Resistance Profile: 6-Methylpurine Activity in 6-Mercaptopurine-Resistant Sarcoma 180

Historical data on purine analogs indicates a distinct cross-resistance profile. While 6-mercaptopurine (6-MP) is a widely employed purine antagonist, studies on Sarcoma 180 (S-180) in mice have shown that 6-methylpurine, along with thioguanine and 6-chloropurine, also inhibits the growth of this tumor [1]. This class-level evidence suggests that 6-methylpurine can retain activity where other analogs might fail due to specific resistance mechanisms, though direct quantitative comparison data is limited.

Drug Resistance Purine Antagonists Cancer Chemotherapy

Application Scenarios Where 6-Methyl-1H-Purine Offers Proven, Differentiated Value


Suicide Gene Therapy for Solid Tumors (e.g., Glioma, Pancreatic)

6-Methylpurine is an ideal toxic effector molecule in PNP-based suicide gene therapy. Its exceptionally long intratumoral half-life (>24 hours) compared to its short serum half-life (<1 hour) [5] ensures sustained, localized cytotoxicity against both dividing and nondividing tumor cells, while minimizing systemic toxicity. This is supported by its potent, prolonged tumor regression effects in D54 glioma and CFPAC pancreatic carcinoma models following a single intratumoral injection or prodrug activation [5]. Furthermore, its activity in slow-growing tumors (doubling time >15 days) [5] and its curative potential against D54 glioma xenografts after just 3 doses of prodrug [2] highlight its unique advantages over comparators like fludarabine in this context.

Synthesis and Development of Stereospecific Antitumor Nucleosides

Procurement of 6-methyl-1H-purine is essential for the synthesis of the highly potent nucleoside analog β-D-6-methylpurine riboside (β-D-MPR). The β-D-anomer displays exceptional in vitro antitumor activity (IC50 = 6-34 nM), which is over 100-fold more potent than the α-D-anomer [5]. This stereospecificity dictates that only the correct stereoisomer should be used in biological assays. Therefore, sourcing high-purity 6-methylpurine is a critical first step for medicinal chemistry efforts aimed at generating or scaling up β-D-MPR for further in vivo efficacy and toxicology studies.

Investigating Mechanisms of Drug Resistance to Purine Antagonists

As a structurally distinct purine analog, 6-methylpurine provides a valuable chemical probe for studying drug resistance mechanisms. Its activity against Sarcoma 180, a tumor model that can develop resistance to other agents like 6-mercaptopurine [5], suggests it may bypass or engage different metabolic pathways. Researchers can use 6-methylpurine to select for and characterize new resistant cell lines, enabling comparative studies of cross-resistance profiles and the identification of novel targets or resistance biomarkers in cancer.

Counterselection Marker in Genetic Engineering of Archaea and Other Microorganisms

6-Methylpurine serves as a potent counterselection agent in genetic systems, particularly in hyperthermophilic archaea like Sulfolobus islandicus, where it is used to select for the loss of the apt gene encoding adenine phosphoribosyltransferase [5]. This application leverages the compound's inherent cytotoxicity when converted to its toxic nucleotide form by a salvage pathway enzyme. This specific use case differentiates 6-methylpurine from other antibiotics or antimetabolites that may not be effective or stable under the extreme growth conditions required for these organisms.

Quote Request

Request a Quote for 6-methyl-1H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.